![molecular formula C13H15NO3 B025122 Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 103301-78-6](/img/structure/B25122.png)
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Overview
Description
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as MBOPC, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylates and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
“Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C13H15NO3 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . However, specific applications of “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” are not readily available from the search results.
Drug Discovery
Pyrrolidine derivatives are often used as scaffolds in drug discovery due to their versatility . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Pyrrolidine derivatives are used to develop compounds for the treatment of various human diseases . The specific diseases that could be targeted by “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” would depend on the specific biological activity of the compound.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQSGNPXDLFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455095 | |
Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
103301-78-6 | |
Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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